molecular formula C8H9N3O B1442386 4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one CAS No. 710349-41-0

4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one

Cat. No. B1442386
CAS RN: 710349-41-0
M. Wt: 163.18 g/mol
InChI Key: UYIOCMHUUSPSCO-UHFFFAOYSA-N
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Description

4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one, commonly known as PDD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDD is a bicyclic compound that contains a pyridine ring and a diazepine ring. It has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis of Pyrazolopyridine Derivatives

This compound serves as a precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These derivatives are significant due to their potential pharmacological activities. The methods for their synthesis are systematized based on the assembly of the pyrazolopyridine system, with each method’s advantages and drawbacks carefully considered .

Anticancer Drug Design

Derivatives of this compound have been explored for their antiproliferative activity against various cancer cell lines. By introducing alkyl or aralkyl and a sulfonyl group, researchers aim to enhance the antitumor properties based on the combination principles of pharmacophores .

Molecular Docking and Dynamics Simulations

The compound’s derivatives are used in molecular docking studies to understand their binding orientations within the active sites of target proteins. Additionally, molecular dynamics simulations help evaluate the binding stabilities between these compounds and their receptors, which is crucial for drug design .

Development of Functionalized Sulfoxide and Sulfone Analogues

In the search for novel therapeutic agents, the derivatives of this compound have been utilized to obtain libraries of highly functionalized sulfoxide and sulfone analogues of 2,5-dihydro-1,4,5-thiadiazepines .

Synthesis of Heteroaryl-Fused Indole Ring Systems

The compound is also instrumental in the development of novel heteroaryl-fused indole ring systems. These systems include 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles and 4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles , which are important for medicinal chemistry .

properties

IUPAC Name

1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8-2-4-10-7-5-9-3-1-6(7)11-8/h1,3,5,10H,2,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOCMHUUSPSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CN=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703527
Record name 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

710349-41-0
Record name 1,3,4,5-Tetrahydro-2H-pyrido[3,4-b][1,4]diazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Reactant of Route 2
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Reactant of Route 3
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Reactant of Route 4
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Reactant of Route 5
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one
Reactant of Route 6
4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one

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